molecular formula C18H23ClN2 B133112 Cyclizine hydrochloride CAS No. 303-25-3

Cyclizine hydrochloride

Cat. No. B133112
CAS RN: 303-25-3
M. Wt: 302.8 g/mol
InChI Key: UKPBEPCQTDRZSE-UHFFFAOYSA-N
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Description

Cyclizine Hydrochloride Description

Cyclizine hydrochloride is a medication commonly used for its antihistaminic properties, particularly in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness. It is also known for its anticholinergic and antiemetic effects. However, its use extends beyond these therapeutic applications, as it has been reported to be abused by teenagers for its hallucinogenic effects .

Synthesis Analysis

The synthesis of cyclizine and its derivatives has been a subject of interest in the pharmaceutical industry. A notable achievement in this area is the total synthesis of (+)-ent-cyclizidine, an enantiomer of the indolizidine alkaloid cyclizidine, which was accomplished using d-serine as the starting material. This synthesis involved the construction of the indolizidine ring system and the addition of a cyclopropyl dienyl side chain, confirming the absolute configuration of the natural product . Additionally, new cyclizine derivatives have been synthesized to investigate their pharmacological properties, such as anti-inflammatory effects in rats .

Molecular Structure Analysis

Cyclizine's molecular structure has been extensively studied, with its absolute configurations established by methods such as NMR spectroscopy and ECD calculations. The structure of cyclizine and its analogs has been linked to their biological activity, including cytotoxicity against human cancer cell lines and inhibition of protein kinases .

Chemical Reactions Analysis

Cyclizine undergoes various chemical reactions, including the formation of ion-associates and ion-pairs with different dyes, which have been utilized in spectrophotometric methods for its quantification. These methods have been developed to measure cyclizine in pharmaceutical formulations and biological fluids, demonstrating the drug's reactivity and the potential for sensitive detection .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclizine and its analogs have been characterized through various analytical techniques. For instance, the percutaneous absorption of cyclizine and its alkyl analogs was studied, revealing that the analogs generally possess higher lipophilicity and aqueous solubility compared to cyclizine itself. This has implications for their potential as skin permeants . Cyclizine's inclusion complex with β-cyclodextrin has also been examined, providing insights into its stoichiometry, water content, and thermal behavior .

Relevant Case Studies

Several case studies highlight the diverse applications and effects of cyclizine. Teenagers in Utah were reported to abuse cyclizine hydrochloride, leading to symptoms such as hallucinations and confusion. This case study underscores the potential for misuse of over-the-counter medications . Another study focused on the effects of cyclizine hydrochloride and chlorcyclizine hydrochloride on vestibular function, indicating their efficacy in the prophylaxis of motion sickness and their pharmacological relationship to compounds used for the relief of dizziness .

Scientific Research Applications

Analytical Methods for Cyclizine Detection

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) Method for Cyclizine Quantitation : A method for quantifying cyclizine in human serum was developed using LC-MS-MS, demonstrating its analytical utility in monitoring cyclizine concentrations in human subjects following oral administration (Mohammadi et al., 2005).
  • Capillary Zone Electrophoresis (CZE) Method : A CZE method was developed for the determination of cyclizine hydrochloride in tablets and suppositories, offering a highly specific and cost-effective alternative to HPLC (Mohammadi, Kanfer, & Walker, 2004).

Pharmacokinetics and Pharmacogenetics

  • Cyclizine in Palliative Care Patients : A study explored the pharmacokinetics and pharmacogenetics of cyclizine in palliative care patients. The research deduced pharmacokinetic parameters and related them to the CYP2D6 genotype, indicating its metabolic pathway and effects in these patients (Vella-Brincat et al., 2012).

Environmental Impact

  • Ecotoxicity Study in Marine Environment : An ecotoxicity study focused on the environmental fate and effects of cyclizine in aquatic environments, particularly its impact on marine habitats and organisms like barnacle larvae (Choong et al., 2006).

Drug Synthesis

  • Continuous-Flow Multistep Synthesis : The development of a continuous process to synthesize cyclizine from bulk alcohols was presented. This methodology offers a new way to produce cyclizine, enhancing the efficiency of its synthesis (Borukhova, Noël, & Hessel, 2016).

Bioequivalence Study

  • Bioequivalence of Cyclizine Formulations : A study demonstrated the bioequivalence between two formulations of cyclizine 50 mg tablets in healthy volunteers, contributing to the understanding of its pharmacological consistency (Abhyankar, Shedage, Gole, & Raut, 2016).

Mechanism of Action

Target of Action

Cyclizine hydrochloride primarily targets histamine H1 receptors and muscarinic receptors . These receptors play a crucial role in the transmission of signals in the body. Histamine H1 receptors are involved in allergic responses and regulation of the sleep-wake cycle, while muscarinic receptors are involved in various functions including regulation of heart rate and smooth muscle contraction .

Mode of Action

Cyclizine hydrochloride acts as an antagonist at histamine H1 and muscarinic receptors . By blocking these receptors, cyclizine hydrochloride can reduce activity along the pathways that lead to symptoms of motion sickness such as nausea, vomiting, and dizziness .

Biochemical Pathways

The primary biochemical pathway affected by cyclizine hydrochloride is the histaminergic pathway . By blocking histamine H1 receptors, cyclizine hydrochloride can reduce the transmission of signals along this pathway, which can help to alleviate symptoms of motion sickness . Additionally, by blocking muscarinic receptors, cyclizine hydrochloride can influence the cholinergic pathway , potentially contributing to its antiemetic effects .

Pharmacokinetics

The pharmacokinetics of cyclizine hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). It is readily absorbed after oral administration and is known to cross the blood-brain barrier . The elimination half-life of cyclizine hydrochloride is approximately 20 hours . It is metabolized in the liver, with the primary metabolite being N-demethylated to inactive norcyclizine

Result of Action

The primary result of cyclizine hydrochloride’s action is the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness . It can also be used in the management of vertigo in diseases affecting the vestibular apparatus . By blocking histamine H1 and muscarinic receptors, cyclizine hydrochloride can reduce the excitability of the labyrinth and vestibular stimulation, potentially affecting the medullary chemoreceptor trigger zone .

Action Environment

The action of cyclizine hydrochloride can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach. Its metabolism can be influenced by liver function, and certain medications may interact with cyclizine hydrochloride, potentially altering its effects . Furthermore, its efficacy in preventing motion sickness may be influenced by the severity and duration of motion .

Safety and Hazards

Cyclizine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and may cause an allergic skin reaction . It is also suspected of damaging fertility or the unborn child .

properties

IUPAC Name

1-benzhydryl-4-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPBEPCQTDRZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclizine hydrochloride

CAS RN

303-25-3
Record name Cyclizine hydrochloride
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Record name Cyclizine hydrochloride [USP:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclizine hydrochloride
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Record name Cyclizine hydrochloride
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Record name CYCLIZINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does cyclizine hydrochloride exert its antiemetic effects?

A1: Cyclizine hydrochloride primarily acts as an antagonist at histamine H1 receptors. [] This action helps to suppress the vomiting reflex, especially motion sickness, by blocking the binding of histamine to these receptors in the brain's vomiting center and the vestibular system. [, , ]

Q2: Does cyclizine hydrochloride affect other neurotransmitter systems besides histamine?

A2: Research indicates that cyclizine hydrochloride also exhibits anticholinergic properties, suggesting an interaction with muscarinic acetylcholine receptors. [, ] At higher doses, it can block the effects of serotonin. []

Q3: What is the chemical structure and molecular formula of cyclizine hydrochloride?

A3: Cyclizine hydrochloride is 1-benzhydryl-4-methylpiperazine hydrochloride. Its molecular formula is C18H22N2 · HCl. []

Q4: What is the molecular weight of cyclizine hydrochloride?

A4: The molecular weight of cyclizine hydrochloride is 302.85 g/mol. []

Q5: Is there X-ray powder diffraction data available for cyclizine hydrochloride?

A5: Yes, research has reported X-ray powder diffraction data for cyclizine hydrochloride. Its crystal structure is orthorhombic, belonging to the space group Pna21 (or Pnam), with unit cell dimensions a = 11.816(1) Å, b = 13.609(2) Å, c = 9.999(1) Å, and Z = 4. The calculated density (Dx) is 1.251 g/cm3. []

Q6: What analytical methods are commonly employed for the quantification of cyclizine hydrochloride in pharmaceutical formulations?

A6: Several methods have been developed for the analysis of cyclizine hydrochloride, including:

  • High-Performance Liquid Chromatography (HPLC): This technique offers accurate and reproducible quantification of cyclizine hydrochloride in tablets and other dosage forms. [, , , ] Reverse-phase HPLC with UV detection is frequently utilized. [, , ]
  • Gas-Liquid Chromatography (GLC): This method, particularly with nitrogen-phosphorus detection, has been successfully used to measure cyclizine hydrochloride concentrations in biological samples like blood and urine. []
  • Ion-Responsive Electrodes: This approach allows for the assay of cyclizine hydrochloride in tablets through potentiometric titration with sodium tetraphenylborate. []
  • Spectrophotometry: Spectrophotometric methods, including modified area under the curve and mean centering of ratio spectra, provide sensitive and selective determination of cyclizine hydrochloride in various dosage forms, often in combination with other drugs. []

Q7: Have any UPLC methods been developed for the analysis of cyclizine hydrochloride and its impurities?

A7: Yes, micellar Ultra Performance Liquid Chromatography (UPLC) methods have been developed for the simultaneous analysis of cyclizine hydrochloride and its impurity, benzhydrol. [] These methods utilize a Hypersil gold C8 column and a mobile phase consisting of sodium dodecyl sulphate and acetonitrile, offering improved resolution and sensitivity compared to traditional HPLC techniques.

Q8: Are there formulations designed to enhance the delivery of cyclizine hydrochloride?

A8: Researchers are exploring intranasal dosage forms using nanocrystals of cyclizine hydrochloride to potentially improve bioavailability and achieve faster onset of action. [, ]

Q9: What is the typical pharmacokinetic profile of cyclizine hydrochloride after oral administration?

A9: Following oral administration, cyclizine hydrochloride is absorbed into the bloodstream. The peak blood concentration (Cmax) is typically observed around 2-4 hours post-dose. [, ] It undergoes hepatic metabolism, and only a small fraction of the administered dose (0.01%) is excreted unchanged in the urine within 24 hours. []

Q10: Has the bioequivalence of different cyclizine hydrochloride tablet formulations been studied?

A10: Yes, bioequivalence studies have been conducted to compare different brands of cyclizine hydrochloride tablets. Results from a randomized, open-label, single-dose study indicated bioequivalence between a test formulation and a reference product (Valoid 50 mg) based on the pharmacokinetic parameters Cmax and AUC (area under the curve). []

Q11: What are the primary clinical uses of cyclizine hydrochloride?

A11: Cyclizine hydrochloride is primarily prescribed for the prevention and treatment of nausea and vomiting associated with various conditions, including:

  • Motion sickness: Cyclizine hydrochloride effectively reduces the symptoms of motion sickness, such as nausea, vomiting, and dizziness. [, , , , ]
  • Postoperative nausea and vomiting: It can be used to prevent or treat nausea and vomiting following surgical procedures. []
  • Vertigo: Cyclizine hydrochloride may provide relief from vertigo, particularly when associated with inner ear disorders. [, , , ]

Q12: Are there any documented cases of cyclizine hydrochloride intoxication?

A12: Yes, accidental ingestion of cyclizine hydrochloride, primarily by children, has been reported. Symptoms of intoxication include excitement, ataxia, hallucinations, flushed face, and dilated pupils. []

Q13: How does the effectiveness of cyclizine hydrochloride in preventing motion sickness compare to other drugs like hyoscine and meclizine hydrochloride?

A13: Controlled trials have been conducted to evaluate the efficacy of cyclizine hydrochloride compared to other antiemetic agents:

  • Meclizine hydrochloride: Meclizine hydrochloride and cyclizine hydrochloride share similar efficacy profiles in managing motion sickness and vertigo. [, ]

Q14: What are some areas of ongoing research related to cyclizine hydrochloride?

A14: Current research focuses on:

  • Drug delivery: Developing novel drug delivery systems, such as intranasal formulations using nanocrystals, to enhance bioavailability and target specific tissues. [, ]
  • Structure-activity relationships: Investigating the relationship between the chemical structure of cyclizine hydrochloride and its pharmacological activity to potentially design more potent and selective antiemetic agents. [, ]

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